Due to its non-polar nature and relatively high boiling point (100.9 °C), 2,4-dimethylpentane can be used as a non-reactive solvent in certain research settings. It is often employed in organic chemistry for tasks such as dissolving organic compounds or extracting them from mixtures [Source: Sigma-Aldrich product page for 2,4-Dimethylpentane, ].
As a building block molecule, 2,4-dimethylpentane can be a starting material for the synthesis of more complex organic compounds. This application is less common and often involves specialized reactions [Source: American Chemical Society - Science, "Selective functionalization of sp(3) C-H bonds adjacent to quaternary carbons using N-heterocyclic carbenes", ].
,4-Dimethylpentane's well-defined chemical structure and properties make it suitable as a reference material in certain scientific studies. For instance, it can be used as a standard in analytical techniques like chromatography or spectroscopy [Source: Thermo Fisher Scientific product page for 2,4-Dimethylpentane, ].
2,4-Dimethylpentane is an alkane with the molecular formula and a molecular weight of approximately 100.2 g/mol. It is a colorless liquid that resembles heptane in odor and is produced in significant quantities during oil refining processes. The compound is primarily generated through the alkylation of isobutane with propylene, resulting in its classification as an important component in gasoline blending due to its high octane rating and favorable combustion characteristics .
The primary synthesis method for producing 2,4-dimethylpentane involves:
2,4-Dimethylpentane has several applications:
Research on interaction studies involving 2,4-dimethylpentane primarily focuses on its reactivity with hydroxyl radicals in the atmosphere. The compound undergoes photolytic degradation with a half-life of approximately 27 hours when exposed to these radicals . Additionally, studies have shown that its oxidation products can vary significantly based on reaction conditions such as temperature and pressure .
Several compounds share structural similarities with 2,4-dimethylpentane. Here are some notable comparisons:
Compound Name | Molecular Formula | Unique Characteristics |
---|---|---|
Heptane | Straight-chain structure; lower octane rating than branched alkanes. | |
3-Methylhexane | Another branched alkane; different branching pattern affects physical properties. | |
2,3-Dimethylpentane | Similar molecular formula; different branching leads to distinct boiling points and reactivity. |
Each of these compounds exhibits unique properties due to variations in branching and structure, which influence their physical characteristics and applications in industrial processes.
The study of 2,4-dimethylpentane gained prominence during the development of the petroleum refining industry, particularly with advancements in alkylation processes during the 1930s and 1940s. Alkylation, first commercialized in 1938, experienced tremendous growth during World War II due to the increasing demand for high-octane aviation fuel. The alkylation process combines isobutane with light olefins to produce branched alkanes, including 2,4-dimethylpentane, which became essential components in aviation gasoline due to their superior combustion properties.
After the war, in the mid-1950s, refiners' interest shifted toward using these compounds as blending components in automotive motor fuels. This transition marked a significant change in how 2,4-dimethylpentane and similar branched alkanes were utilized in commercial applications. The U.S. Environmental Protection Agency's lead phase-down program in the 1970s and 1980s further increased demand for alkylates as blending components for motor fuel, reinforcing the importance of understanding compounds like 2,4-dimethylpentane.
The development of systematic nomenclature for branched alkanes by the International Union of Pure and Applied Chemistry (IUPAC) helped standardize the naming of compounds like 2,4-dimethylpentane. This nomenclature system describes its structure precisely - a pentane chain with methyl groups at the 2 and 4 positions, differentiating it from other isomers like n-heptane despite having the same molecular formula of C₇H₁₆.
2,4-Dimethylpentane serves as a model compound for understanding how molecular branching affects physical and chemical properties of hydrocarbons. Branched alkanes exhibit significantly different characteristics compared to their linear counterparts with the same carbon count. For instance, branched alkanes are more thermodynamically stable than their linear isomers. The highly branched 2,2,3,3-tetramethylbutane, for example, is about 1.9 kcal/mol more stable than its linear isomer, n-octane.
This enhanced stability manifests in several ways that are relevant to both theoretical and applied chemistry. The branching structure affects intermolecular forces, resulting in lower boiling points compared to straight-chain isomers. This phenomenon occurs because branched molecules have less surface area available for intermolecular van der Waals interactions, leading to weaker forces between molecules and thus lower boiling points.
In combustion chemistry, the branched structure of 2,4-dimethylpentane provides significant advantages. Unlike n-heptane, which is prone to engine knocking, 2,4-dimethylpentane's branched configuration allows for combustion without knocking in internal combustion engines. This property is crucial for high-performance engine applications and explains why branched alkanes like 2,4-dimethylpentane are preferred components in high-octane fuels.
Current research on 2,4-dimethylpentane spans multiple disciplines, addressing both fundamental questions about molecular behavior and applied challenges in fuel science and environmental chemistry. One active research area involves understanding ignition delay time (IDT) and its relationship to fuel-to-air equivalence ratio (φ-sensitivity). High φ-sensitivity is desirable for advanced compression ignition and multi-mode engine designs, and studies combining experimental measurements with theoretical calculations have enhanced understanding of how 2,4-dimethylpentane's structure affects these combustion characteristics.
Another significant research area concerns the role of branched alkanes in secondary organic aerosol (SOA) formation, which has implications for atmospheric chemistry and climate science. Recent studies have employed modeling approaches like the Unified Partitioning Aerosol Phase Reaction (UNIPAR) model to predict SOA formation via multiphase reactions of branched alkanes. This research has revealed that branched alkanes and their oxidation products generally produce more volatile compounds than linear alkanes, potentially reducing their contribution to particulate matter formation.
Despite extensive research, several knowledge gaps remain. There is limited understanding of the detailed oxidation mechanisms of 2,4-dimethylpentane under various conditions relevant to advanced combustion engines. Additionally, while the compound's behavior in traditional combustion scenarios is well-documented, its potential applications in next-generation fuels and fuel blends require further investigation. Furthermore, comprehensive studies of the environmental fate and transformation pathways of 2,4-dimethylpentane in various environmental compartments would enhance our understanding of its potential ecological impacts.
Flammable;Irritant;Health Hazard;Environmental Hazard